molecular formula C7H7FN2O3 B1450216 3-Fluoro-2-methoxy-5-nitroaniline CAS No. 443-43-6

3-Fluoro-2-methoxy-5-nitroaniline

Cat. No. B1450216
CAS RN: 443-43-6
M. Wt: 186.14 g/mol
InChI Key: MBLXUSZWFUEGSB-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxy-5-nitroaniline is a solid compound with a molecular formula of C7H7FN2O3 and a molecular weight of 186.14 g/mol . It exhibits aromatic behavior due to the presence of the benzene ring .


Synthesis Analysis

The synthesis of anilines like 3-Fluoro-2-methoxy-5-nitroaniline often involves reactions such as direct nucleophilic substitution, nitroarene reduction, and reactions through aryne intermediates .


Molecular Structure Analysis

The structure of 3-Fluoro-2-methoxy-5-nitroaniline consists of a benzene ring with a fluorine atom, a methoxy group, and a nitro group attached at different positions .


Chemical Reactions Analysis

This compound can undergo various types of reactions, including substitution and reduction reactions .


Physical And Chemical Properties Analysis

3-Fluoro-2-methoxy-5-nitroaniline is sparingly soluble in water but dissolves well in organic solvents like ethanol and acetone . It has a pale yellow color .

Scientific Research Applications

Synthesis of Antimalarial Compounds

3-Fluoro-2-methoxy-5-nitroaniline has been investigated for its role in synthesizing antimalarial compounds, such as 8-aminoquinoline antimalarials. These studies focus on creating key intermediates required for synthesizing potential therapeutic agents, highlighting its importance in medicinal chemistry research (O’Neill, Storr, & Park, 1998).

Photoreactions and Photochemistry

Research into the photochemical properties of compounds related to 3-Fluoro-2-methoxy-5-nitroaniline, such as 2-fluoro-4-nitroanisole, reveals complex photoreactions that are crucial for understanding the mechanisms of photo-substitution reactions. These findings contribute to the broader field of photochemistry, offering insights into the behavior of nitroaromatic compounds under light exposure (Pleixats & Marquet, 1990).

Material Science and Functionalization

The compound and its derivatives have applications in material science, particularly in the functionalization of surfaces. Studies have explored its use in creating complexes with metals like copper(II), nickel(II), and cobalt(II), which are significant for developing new materials with specific electronic or optical properties (Devoto, Massacesi, Pinna, & Ponticelli, 1982).

Nucleophilic Substitution Reactions

Its reactivity in nucleophilic substitution reactions has been a subject of interest, providing valuable information on the synthesis and behavior of fluoro-nitroaniline compounds. This research is fundamental to organic chemistry, enhancing our understanding of reaction mechanisms and the development of synthetic methodologies (Cervera, Marquet, & Martin, 1996).

Advanced Synthesis and Drug Design

The synthesis of complex molecules for potential therapeutic applications, including antiviral and anticancer agents, often relies on the unique properties of fluoro-nitroanilines. This research underscores the critical role of 3-Fluoro-2-methoxy-5-nitroaniline in the discovery and development of new drugs (Nesnow & Heidelberger, 1973).

Safety And Hazards

This compound is considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes .

Relevant Papers There are several peer-reviewed papers and technical documents related to 3-Fluoro-2-methoxy-5-nitroaniline . These documents can provide more detailed and specific information about this compound.

properties

IUPAC Name

3-fluoro-2-methoxy-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLXUSZWFUEGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methoxy-5-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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